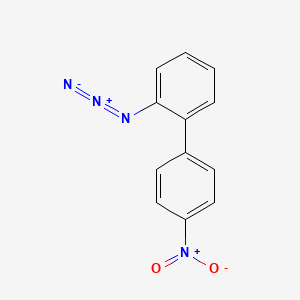
Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride is a chemical compound known for its unique structure and versatile applications. It is a derivative of adamantane, a hydrocarbon with a diamond-like structure, and is modified with a 3-dimethylaminopropyl group. This compound is commonly used in various fields, including chemistry, biology, and medicine, due to its reactivity and ability to form stable complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride typically involves multiple steps. One common method starts with the reaction of adamantane with a halogenating agent to introduce a halogen atom into the adamantane structure. This intermediate is then reacted with 3-dimethylaminopropylamine to form the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylaminopropyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can react with carboxyl groups to form amide bonds, often facilitated by carbodiimide reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Condensation: Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted adamantane derivatives, while condensation reactions typically produce amides .
Aplicaciones Científicas De Investigación
Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride involves its ability to form stable complexes with various molecular targets. The dimethylaminopropyl group can interact with carboxyl groups to form amide bonds, facilitating the modification of biomolecules and the formation of bioconjugates. This interaction is often mediated by carbodiimide reagents, which activate carboxyl groups for nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A widely used carbodiimide reagent for coupling carboxyl groups to primary amines.
Dicyclohexylcarbodiimide (DCC): Another carbodiimide reagent used for similar purposes but with different solubility and reactivity properties.
Diisopropylcarbodiimide (DIC): Similar to DCC but with different steric and electronic properties.
Uniqueness
Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride is unique due to its adamantane core, which provides enhanced stability and rigidity compared to other carbodiimide reagents. This structural feature can lead to improved performance in certain applications, such as the formation of stable bioconjugates and the modification of biomolecules .
Propiedades
Número CAS |
31898-05-2 |
|---|---|
Fórmula molecular |
C15H28ClN |
Peso molecular |
257.84 g/mol |
Nombre IUPAC |
3-(1-adamantyl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H27N.ClH/c1-16(2)5-3-4-15-9-12-6-13(10-15)8-14(7-12)11-15;/h12-14H,3-11H2,1-2H3;1H |
Clave InChI |
PVSWBRFYDVJIQQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC12CC3CC(C1)CC(C3)C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione](/img/structure/B13740190.png)
![2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol](/img/structure/B13740191.png)
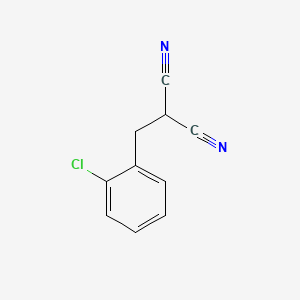

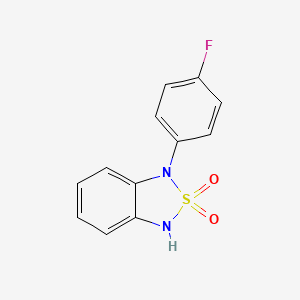
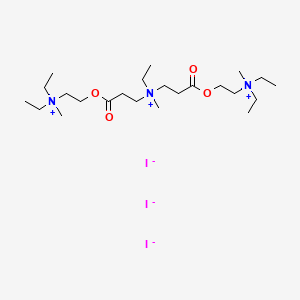
![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)
![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)
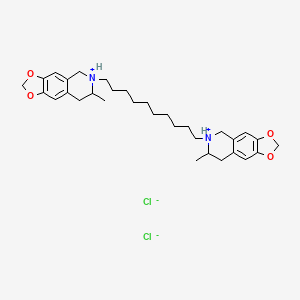
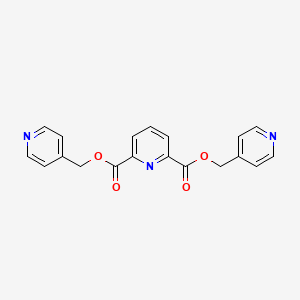
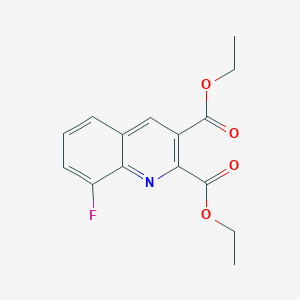
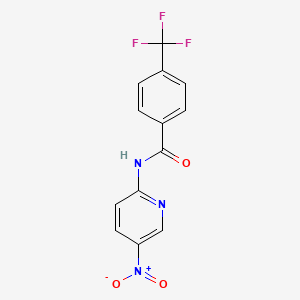
![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)
